molecular formula C9H17NS B13339835 N-(3-Cyclopropylpropyl)thietan-3-amine

N-(3-Cyclopropylpropyl)thietan-3-amine

Cat. No.: B13339835
M. Wt: 171.31 g/mol
InChI Key: NGFCWNAOKMCKOH-UHFFFAOYSA-N
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Description

N-(3-Cyclopropylpropyl)thietan-3-amine is a nitrogen-containing heterocyclic compound featuring a thietane (four-membered sulfur-containing ring) and a cyclopropylpropyl substituent. This analysis focuses on its comparison with compounds sharing cyclopropyl, amine, or heterocyclic motifs.

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

N-(3-cyclopropylpropyl)thietan-3-amine

InChI

InChI=1S/C9H17NS/c1(2-8-3-4-8)5-10-9-6-11-7-9/h8-10H,1-7H2

InChI Key

NGFCWNAOKMCKOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropylpropyl)thietan-3-amine typically involves the reaction of thietan-3-amine with cyclopropylpropyl halides under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropylpropyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropylpropyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropylpropyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropyl-Containing Amines

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
    This compound incorporates a pyrazole ring and a pyridine substituent. Its cyclopropyl group is directly bonded to the amine, contrasting with the thietane and extended propyl chain in the target compound. The presence of a pyridine ring may enhance aromatic interactions in biological systems compared to the sulfur-containing thietane .

  • Compound 102 (): A complex indazole-pyridine derivative synthesized using cyclopropylamine.

Thietane and Heterocyclic Analogs

  • N-(3-Cycloheptylpropyl) Derivatives (): Compounds like (S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide feature bulky cycloheptyl groups.
  • Thiophene-Containing Amines ():
    LY-248686, a naphthalene-thiophene-propanamine derivative, demonstrates how sulfur-containing rings (thiophene vs. thietane) influence pharmacological activity. Thietanes, being more strained, may exhibit distinct reactivity or metabolic profiles .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Properties Reference
N-(3-Cyclopropylpropyl)thietan-3-amine* ~185 (calculated) Thietane, cyclopropyl, amine Not reported Likely moderate lipophilicity
N-Cyclopropylpyrazole-pyridine derivative 215 (HRMS) Pyrazole, pyridine, cyclopropyl 104–107 Crystalline solid
Ethylamine (PubChem CID 6341) 45.08 Primary amine -81 High volatility
Triethylamine (PubChem CID 8471) 101.19 Tertiary amine -114.7 Hydrophobic, basic

*Calculated based on molecular formula.

Key Observations :

  • The cyclopropylpropyl chain in the target compound likely increases molecular weight and lipophilicity compared to simpler amines (e.g., ethylamine, triethylamine) .
  • Thietane’s ring strain (four-membered vs. five-membered thiophene) may reduce thermal stability compared to LY-248686 .

Use of Cyclopropylamine Precursors

  • N-Cyclopropylpyrazole Synthesis (): Involves cesium carbonate, copper(I) bromide, and cyclopropanamine under mild conditions (35°C, 2 days).
  • Atropisomer Synthesis ():
    Cyclopropylamine is used in multi-step reactions to generate stereochemical complexity, suggesting similar strategies might apply to the target compound .

Purification Techniques

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